1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H16ClNO4. It is a pyridinium salt that has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with ethyl chloroformate and ethyl oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted pyridinium salts.
Scientific Research Applications
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of metabolic pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: Similar in structure but with a bromide ion instead of chloride.
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium-d5 chloride: A deuterated version used in isotopic labeling studies.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is unique due to its specific functional groups and reactivity. The presence of both ethoxy and ethoxycarbonyl groups provides versatility in chemical reactions and applications, making it a valuable compound in various research fields.
Properties
CAS No. |
97744-51-9 |
---|---|
Molecular Formula |
C12H16ClNO4 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C12H16NO4.ClH/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XIVDAZGENJTYRF-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C(=O)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.